

Physicochemical properties of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

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Compound of Interest

Compound Name: 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Executive Summary

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is a unique bifunctional molecule built upon a rigid, three-dimensional bicyclic scaffold. This structure imparts significant steric and conformational rigidity, making it a valuable building block in medicinal chemistry and materials science. Its strategic placement of a tertiary alcohol and a bridgehead carboxylic acid allows for diverse chemical modifications and tailored molecular designs. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and spectroscopic characterization, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its chemical behavior, grounded in its structural architecture, and present self-validating experimental frameworks for its analysis.

Introduction: The Structural and Functional Significance

The bicyclo[2.2.2]octane (BCO) core is a highly symmetrical and conformationally constrained hydrocarbon framework. Unlike flexible aliphatic chains, the BCO cage locks substituents into well-defined spatial orientations. This property is of paramount importance in drug design,

where precise positioning of pharmacophoric elements can dramatically enhance binding affinity and selectivity for a biological target.

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (HBCO) leverages this rigid scaffold by incorporating two key functional groups:

- **Bridgehead Carboxylic Acid:** Placed at a C1 bridgehead position, this group is sterically accessible for reactions like amidation or esterification. Its acidity is influenced by the transmission of electronic effects through the rigid sigma-bond framework.
- **Tertiary Alcohol:** Positioned at the opposing C4 bridgehead, the hydroxyl group provides a site for hydrogen bonding and can be functionalized further, for instance, through etherification or esterification.

This 1,4-disubstitution pattern makes HBCO an excellent candidate for use as a rigid linker or spacer in complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), where it can precisely control the distance and orientation between two different protein-binding ligands.^[1] Its application as a reagent in the synthesis of potent and selective adenosine A1 receptor antagonists highlights its utility in constructing novel therapeutics.^[2]

Molecular and Chemical Identity

A clear identification of the molecule is the foundation of all scientific investigation. The key identifiers for **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** are summarized below.

Table 1: Molecular Identifiers

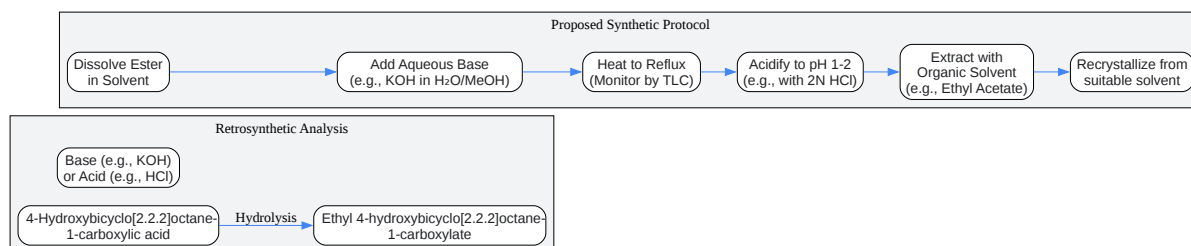
Identifier	Value	Source(s)
CAS Number	1127-13-5	[2][3]
Molecular Formula	C ₉ H ₁₄ O ₃	[2][3]
Molecular Weight	170.21 g/mol	[3]
SMILES	O=C(O)C12CCC(O)(CC1)CC2	[3]
InChI	InChI=1S/C9H14O3/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H,10,11)	[4]

| InChIKey | LXQJPKMORWPZGM-UHFFFAOYSA-N |[4] |

Caption: 2D representation of **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid**.

Synthesis and Purification

While **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A common and logical approach involves the hydrolysis of a corresponding ester, such as ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, which is listed as an upstream product.[2]



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Caption: Proposed synthetic workflow for HBCO via ester hydrolysis.

Experimental Protocol: Saponification of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

This protocol is a representative procedure based on standard organic chemistry transformations for ester hydrolysis.[5]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in a 10:1 mixture of methanol and water.
- **Saponification:** Add potassium hydroxide (KOH, 1.5-2.0 eq) to the solution. Heat the mixture to reflux.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

- **Work-up (Acidification):** Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water.
- **Precipitation:** While stirring vigorously in an ice bath, slowly add 2N hydrochloric acid (HCl) to the aqueous solution until the pH is between 1 and 2. A white precipitate of the carboxylic acid should form.
- **Isolation:** Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
- **Purification (Recrystallization):** Dry the crude product. For further purification, recrystallize the solid from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture) to yield pure **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** as a white to off-white crystalline solid.^[6]

Causality and Trustworthiness: The choice of saponification (base-mediated hydrolysis) is often preferred for its typically faster reaction rates and irreversible nature compared to acid-catalyzed hydrolysis. The acidic work-up is critical to protonate the carboxylate salt intermediate, rendering it neutral and causing it to precipitate from the aqueous solution due to its lower solubility. Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion before proceeding to the work-up, preventing the isolation of unreacted starting material.

Physicochemical Properties

The properties of HBCO are a direct consequence of its unique molecular structure. The data, a mix of experimental and predicted values, are summarized below.

Table 2: Summary of Physicochemical Properties

Property	Value	Type	Source(s)
Appearance	Off-white to light brown crystalline solid	Experimental	[6]
Melting Point	224-226 °C (in bomb tube)	Experimental	[2][7]
Boiling Point	322.2 ± 42.0 °C at 760 mmHg	Predicted	[2][7]
Density	1.398 ± 0.06 g/cm ³	Predicted	[2]
pKa	4.84 ± 0.10 6.33	Predicted Experimental	[2][6] [8]
LogP	1.1563 0.5	Predicted Predicted (XlogP)	[3] [4]

| Solubility | Soluble in polar solvents | Inferred |[9] |

Acidity (pKa)

The pKa of a carboxylic acid is a measure of its tendency to donate a proton. The literature presents two different values for HBCO: a predicted value of ~4.84 and an experimental value of 6.33 for 4-substituted BCO carboxylic acids.[2][8]

- **Structural Influence:** The pKa of a typical acyclic carboxylic acid like acetic acid is ~4.76. The predicted pKa of 4.84 for HBCO suggests a minimal effect from the BCO scaffold.[2][6] However, the experimental value of 6.33 suggests that the hydroxyl group at the C4 position has a significant electron-donating effect through the rigid sigma framework, destabilizing the carboxylate anion and making the acid weaker (higher pKa).[8] This discrepancy highlights the importance of experimental validation over computational predictions. The rigid BCO structure is known to effectively transmit inductive effects.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

The predicted LogP values for HBCO are around 0.5-1.16.[3][4]

- **Structural Contribution:** This moderately low LogP value reflects a balance between the lipophilic hydrocarbon cage and the two polar, hydrogen-bonding functional groups (–COOH and –OH). This balance is often desirable for drug candidates, allowing for sufficient aqueous solubility for formulation while retaining enough lipophilicity to cross cell membranes.

Melting Point and Thermal Stability

HBCO exhibits a high melting point of 224-226 °C.[2][7]

- **Causality:** This high value is characteristic of a rigid, symmetrical molecule capable of forming strong intermolecular interactions in the solid state. The carboxylic acid can form hydrogen-bonded dimers, and the hydroxyl group can participate in further hydrogen-bonding networks. These strong, ordered interactions require significant thermal energy to overcome, resulting in a high melting point and indicating good thermal stability.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides definitive confirmation of the molecular structure. While public, peer-reviewed spectra for this specific compound are not readily available, the expected data can be reliably predicted based on its functional groups and the BCO framework.

Table 3: Predicted Spectroscopic Data

Technique	Feature	Expected Observation
^1H NMR	-COOH	Very broad singlet, ~10-12 ppm
	-OH	Broad singlet, variable position (e.g., 1-3 ppm)
	BCO-H	Multiplets, ~1.6-1.9 ppm
^{13}C NMR	C=O	~175-180 ppm
	C-OH (C4)	~65-70 ppm
	C-COOH (C1)	~40-45 ppm
	BCO-CH ₂	~30-35 ppm
IR (cm ⁻¹)	O-H (acid)	Very broad, ~2500-3300 cm ⁻¹
	O-H (alcohol)	Broad, ~3200-3500 cm ⁻¹
	C=O (acid)	Sharp, strong, ~1700 cm ⁻¹
MS (EI)	[M] ⁺	m/z 170
	[M-H ₂ O] ⁺	m/z 152

|| [M-COOH]⁺ | m/z 125 |

- Expertise & Causality in Interpretation:
 - NMR: The ^1H NMR spectrum is expected to be simple due to the molecule's high symmetry. The protons on the six CH₂ groups of the BCO cage are chemically equivalent and would likely appear as a complex multiplet. The acidic proton of the carboxylic acid is typically very deshielded and broad. The ^{13}C NMR spectrum would clearly show the four distinct carbon environments: the carbonyl, the two bridgehead carbons (C1 and C4), and the six equivalent methylene carbons.
 - IR: The infrared spectrum is dominated by the characteristic absorptions of the hydroxyl and carboxylic acid groups. The extremely broad O-H stretch from the carboxylic acid dimer is a hallmark feature, often overlapping with C-H stretches. The sharp, intense

carbonyl (C=O) stretch around 1700 cm^{-1} is unambiguous confirmation of the carboxylic acid.

- MS: Mass spectrometry would show the molecular ion peak at $m/z = 170$. Common fragmentation pathways would include the loss of water (H_2O) from the tertiary alcohol to give a peak at m/z 152, and the loss of the carboxyl radical ($\bullet\text{COOH}$) to give a peak at m/z 125.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

- Hazard Classification: According to safety data sheets, **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** is classified as harmful if swallowed (Oral Acute Toxicity, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).^[7]
- Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[7]
- Storage: The compound is stable under recommended storage conditions. It should be stored at room temperature in a tightly sealed container in a dry place to prevent moisture absorption.^{[2][6][7]}

Applications in Research and Development

The unique physicochemical properties of HBCO make it a valuable tool for advanced chemical research.

- Rigid Scaffolds in Medicinal Chemistry: The BCO core acts as a non-aromatic, rigid mimic of a benzene ring, allowing chemists to explore three-dimensional space in structure-activity relationship (SAR) studies without the metabolic liabilities of an aromatic ring.
- PROTAC Linkers: As a bifunctional linker, HBCO can connect a warhead (ligand for a target protein) to an E3 ligase-binding moiety.^[1] Its rigidity ensures that the two ends are held at a

fixed distance and orientation, which is a critical optimization parameter for achieving efficient ternary complex formation and subsequent target degradation.

- Materials Science: Dicarboxylic acids with rigid cores are used to synthesize specialty polymers and metal-organic frameworks (MOFs), imparting thermal stability and defined porosity to the resulting materials.

Conclusion

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is more than a simple chemical building block; it is a sophisticated tool for molecular design. Its defining features—a rigid three-dimensional scaffold, a high melting point indicative of a stable crystalline lattice, and strategically placed functional groups—provide chemists with a reliable platform for constructing complex and precisely organized molecular architectures. The interplay between its lipophilic core and polar functional groups results in balanced physicochemical properties that are advantageous for applications ranging from drug discovery to materials science. A thorough understanding of these properties, grounded in its structural causality, is essential for any scientist seeking to leverage this versatile compound in their research.

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